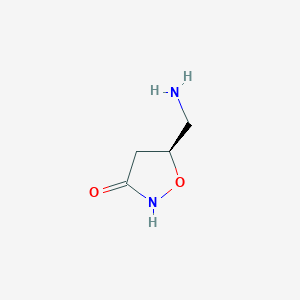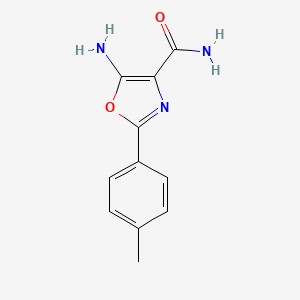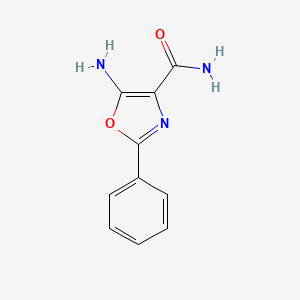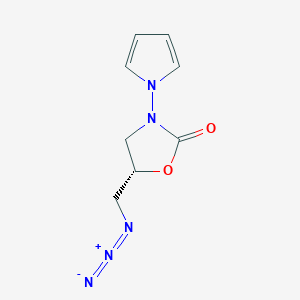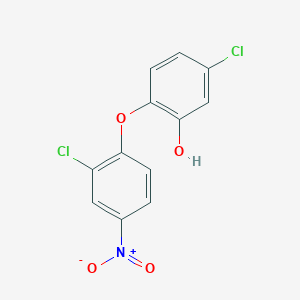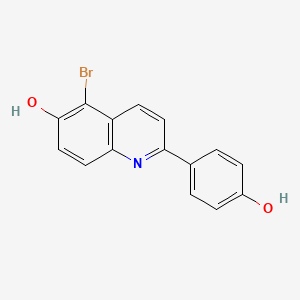![molecular formula C10H12BrN5 B10844729 5-Bromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine](/img/structure/B10844729.png)
5-Bromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Brom-8-Piperazin-1-yl-imidazo[1,2-a]pyrazin ist eine heterocyclische Verbindung, die aufgrund ihrer einzigartigen strukturellen Eigenschaften und potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat. Diese Verbindung gehört zur Familie der Imidazo[1,2-a]pyrazine, die für ihre vielfältigen biologischen Aktivitäten bekannt ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Brom-8-Piperazin-1-yl-imidazo[1,2-a]pyrazin beinhaltet typischerweise die Funktionalisierung des Imidazo[1,2-a]pyrazin-Kerns. Eine gängige Methode beinhaltet die Bromierung von 8-Piperazin-1-yl-imidazo[1,2-a]pyrazin mit N-Bromsuccinimid (NBS) in einem geeigneten Lösungsmittel wie Dichlormethan (DCM) bei Raumtemperatur . Die Reaktionsbedingungen sind mild, und der Prozess ist effizient und liefert das gewünschte bromierte Produkt.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für 5-Brom-8-Piperazin-1-yl-imidazo[1,2-a]pyrazin nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz großtechnische Bromierungsreaktionen unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Brom-8-Piperazin-1-yl-imidazo[1,2-a]pyrazin unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Thiole ersetzt werden.
Oxidation und Reduktion: Die Verbindung kann an Oxidations- und Reduktionsreaktionen teilnehmen, obwohl diese im Vergleich zu Substitutionsreaktionen weniger häufig sind.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Amine, Thiole und andere Nucleophile. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie DCM oder Acetonitril durchgeführt, oft in Gegenwart einer Base wie Triethylamin.
Oxidation und Reduktion: Diese Reaktionen können Oxidationsmittel wie Wasserstoffperoxid oder Reduktionsmittel wie Natriumborhydrid umfassen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien ab. Zum Beispiel würde eine Substitution mit einem Amin ein aminsubstituiertes Imidazo[1,2-a]pyrazin-Derivat ergeben.
Wissenschaftliche Forschungsanwendungen
5-Brom-8-Piperazin-1-yl-imidazo[1,2-a]pyrazin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und heterocyclischer Verbindungen.
Industrie: Die einzigartige Struktur der Verbindung macht sie wertvoll bei der Entwicklung neuer Materialien und Pharmazeutika.
Wirkmechanismus
Der Wirkmechanismus von 5-Brom-8-Piperazin-1-yl-imidazo[1,2-a]pyrazin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Beispielsweise bindet es als Acetylcholinesterase-Inhibitor an das aktive Zentrum des Enzyms, verhindert den Abbau von Acetylcholin und verstärkt so die cholinerge Transmission . Molekular-Docking-Studien haben gezeigt, dass die Verbindung sowohl an die katalytische als auch an die periphere anionische Stelle der Acetylcholinesterase binden kann, was zu gemischten Hemmmustern führt .
Wirkmechanismus
The mechanism of action of 5-Bromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . Molecular docking studies have shown that the compound can bind to both the catalytic and peripheral anionic sites of acetylcholinesterase, leading to mixed inhibition patterns .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
8-(Piperazin-1-yl)imidazo[1,2-a]pyrazin: Ähnlich in der Struktur, aber ohne das Bromatom, was sich auf seine Reaktivität und biologische Aktivität auswirken kann.
Pyrazolo[1,5-c]pyrimidine: Eine weitere Klasse heterocyclischer Verbindungen mit ähnlichen biologischen Aktivitäten, aber unterschiedlichen Kernstrukturen.
Einzigartigkeit
5-Brom-8-Piperazin-1-yl-imidazo[1,2-a]pyrazin ist aufgrund des Vorhandenseins des Bromatoms einzigartig, das für weitere Funktionalisierung und Derivatisierung genutzt werden kann. Dies macht es zu einem vielseitigen Zwischenprodukt in der organischen Synthese und Medikamentenentwicklung.
Eigenschaften
Molekularformel |
C10H12BrN5 |
|---|---|
Molekulargewicht |
282.14 g/mol |
IUPAC-Name |
5-bromo-8-piperazin-1-ylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C10H12BrN5/c11-8-7-14-9(10-13-3-6-16(8)10)15-4-1-12-2-5-15/h3,6-7,12H,1-2,4-5H2 |
InChI-Schlüssel |
SOIWQJOBNCOQPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=NC=C(N3C2=NC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-Methyl-4-thiazolyl)ethynyl]pyrimidine](/img/structure/B10844649.png)
